molecular formula C26H24ClF3N2O2 B303826 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B303826
M. Wt: 488.9 g/mol
InChI Key: OAKZTYVNCKNHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C26H24ClF3N2O2

Molecular Weight

488.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H24ClF3N2O2/c1-3-15-7-9-16(10-8-15)23-22(14(2)31-19-5-4-6-21(33)24(19)23)25(34)32-20-13-17(26(28,29)30)11-12-18(20)27/h7-13,23,31H,3-6H2,1-2H3,(H,32,34)

InChI Key

OAKZTYVNCKNHTF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and trifluoromethyl groups. The final steps involve the addition of the ethylphenyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-isopropylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to the specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.